molecular formula C30H28FN3O3S B2501361 N-cyclopentyl-2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113138-26-3

N-cyclopentyl-2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2501361
M. Wt: 529.63
InChI Key: HPCWCHREHYIYQK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Organic Optoelectronics and OLED Devices

BODIPY-based Materials

The rapid development of organic optoelectronics, including organic light-emitting diodes (OLEDs), has been significantly propelled by the design of new conjugated systems. BODIPY-based materials, characterized by their bright fluorescence and stability, have emerged as promising candidates for various applications, such as sensors, organic thin-film transistors, and organic photovoltaics. Their potential as active materials in OLED devices, specifically as 'metal-free' infrared emitters, highlights the importance of molecular engineering in creating efficient and tunable optoelectronic devices (Squeo & Pasini, 2020).

Radical Cyclizations in Organic Synthesis

Control of Regiochemistry

Radical cyclizations are a pivotal strategy in organic synthesis for constructing complex carbo- and heterocyclic compounds. The control over the regiochemistry of these reactions opens up pathways to synthesize physiologically active compounds. The introduction of specific functional groups can significantly influence the course of cyclization, demonstrating the intricate relationship between molecular structure and reactivity. Such insights are crucial for designing new therapeutic agents and understanding their mechanism of action (Ishibashi & Tamura, 2004).

Antitumor Activity of Phosphorylated Compounds

Phosphorylacetohydrazides

The exploration of phosphorylated carboxylic acids and their derivatives, such as phosphorylacetohydrazides, has unveiled a range of compounds with potential therapeutic applications. These molecules exhibit a variety of biological activities, including antitumor effects. Their mechanism of action often involves interacting with cellular targets in a manner that can influence cell growth and proliferation. The ongoing development and study of these compounds underscore the therapeutic potential of chemically complex molecules in oncology (Semina et al., 2016).

Safety And Hazards

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Future Directions

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Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a novel or less-studied compound, some or all of this information may not be available. If you have access to a laboratory or research facility, you may consider conducting some of these analyses yourself under the guidance of a qualified professional. Please remember to always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-cyclopentyl-2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28FN3O3S/c1-18-7-13-24(19(2)15-18)27(35)17-38-30-33-26-16-20(28(36)32-22-5-3-4-6-22)8-14-25(26)29(37)34(30)23-11-9-21(31)10-12-23/h7-16,22H,3-6,17H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCWCHREHYIYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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